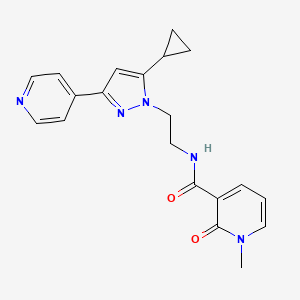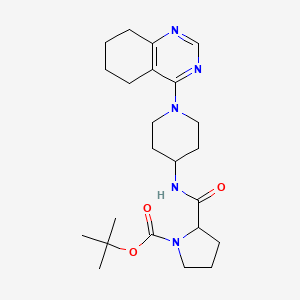
((2,2,2-Trichloroethoxy)carbonyl)-L-proline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
((2,2,2-Trichloroethoxy)carbonyl)-L-proline is a chemical compound that belongs to the class of proline derivatives. It is characterized by the presence of a trichloroethoxycarbonyl group attached to the proline molecule. This compound is often used in organic synthesis, particularly as a protecting group for amines, due to its stability and ease of removal under specific conditions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ((2,2,2-Trichloroethoxy)carbonyl)-L-proline typically involves the reaction of L-proline with 2,2,2-trichloroethyl chloroformate. The reaction is carried out in the presence of a base, such as pyridine or aqueous sodium hydroxide, at ambient temperature. The general reaction scheme is as follows:
- Dissolve L-proline in a suitable solvent, such as dichloromethane.
- Add 2,2,2-trichloroethyl chloroformate dropwise to the solution while maintaining the temperature at around 0°C.
- Add the base to the reaction mixture to neutralize the hydrochloric acid formed during the reaction.
- Stir the reaction mixture at room temperature for several hours.
- Extract the product using an appropriate solvent and purify it by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for the addition of reagents and control of reaction parameters is common to enhance efficiency and safety.
化学反应分析
Types of Reactions
((2,2,2-Trichloroethoxy)carbonyl)-L-proline undergoes various chemical reactions, including:
Substitution Reactions: The trichloroethoxycarbonyl group can be substituted with other functional groups under specific conditions.
Hydrolysis: The compound can be hydrolyzed to remove the protecting group, yielding L-proline.
Reduction: Reduction reactions can be used to modify the trichloroethoxycarbonyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic or basic conditions can be used for hydrolysis. For example, zinc in the presence of acetic acid is often used to remove the trichloroethoxycarbonyl group.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used. For example, reaction with an amine yields an amide derivative.
Hydrolysis: The major product is L-proline.
Reduction: The major product is a reduced form of the trichloroethoxycarbonyl group.
科学研究应用
((2,2,2-Trichloroethoxy)carbonyl)-L-proline has several applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis, facilitating the selective modification of molecules.
Biology: Employed in the synthesis of peptides and proteins, where it protects amino groups during chain elongation.
Medicine: Investigated for its potential in drug development, particularly in the design of prodrugs that release active compounds upon deprotection.
Industry: Utilized in the production of fine chemicals and pharmaceuticals, where it aids in the synthesis of complex molecules.
作用机制
The mechanism of action of ((2,2,2-Trichloroethoxy)carbonyl)-L-proline primarily involves its role as a protecting group. The trichloroethoxycarbonyl group stabilizes the amine functionality by preventing unwanted reactions. Upon exposure to specific conditions, such as acidic or basic environments, the protecting group is cleaved, releasing the free amine. This controlled deprotection is crucial in multi-step synthesis processes.
相似化合物的比较
Similar Compounds
2,2,2-Trichloroethoxycarbonyl chloride: Used for similar purposes as a protecting group.
Boc (tert-Butoxycarbonyl) Proline: Another protecting group for amines, offering different stability and deprotection conditions.
Fmoc (9-Fluorenylmethoxycarbonyl) Proline: Widely used in peptide synthesis, providing an alternative to trichloroethoxycarbonyl protection.
Uniqueness
((2,2,2-Trichloroethoxy)carbonyl)-L-proline is unique due to its specific stability and ease of removal under mild conditions. This makes it particularly useful in complex synthetic routes where selective deprotection is required without affecting other functional groups.
属性
IUPAC Name |
(2S)-1-(2,2,2-trichloroethoxycarbonyl)pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10Cl3NO4/c9-8(10,11)4-16-7(15)12-3-1-2-5(12)6(13)14/h5H,1-4H2,(H,13,14)/t5-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNKPZNRZPGUAET-YFKPBYRVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC(Cl)(Cl)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)OCC(Cl)(Cl)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
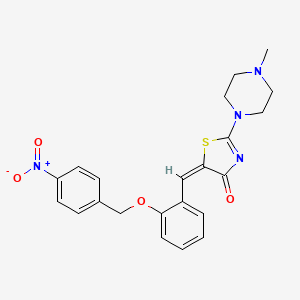
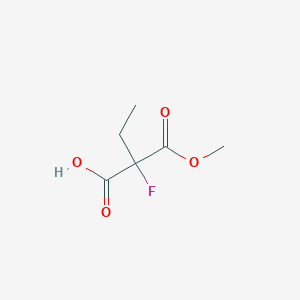
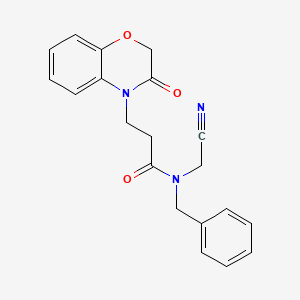
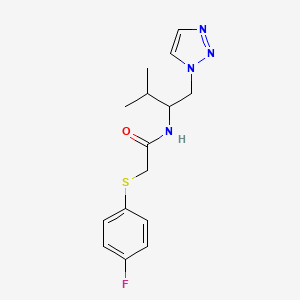
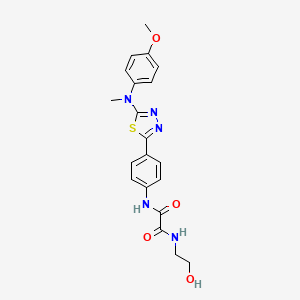
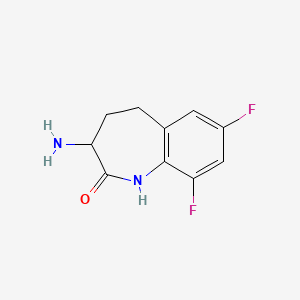
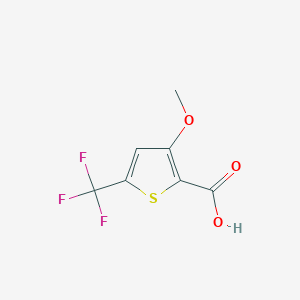
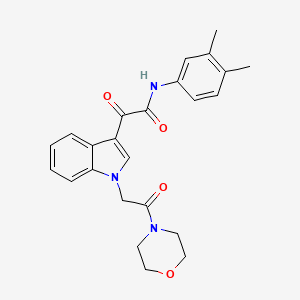

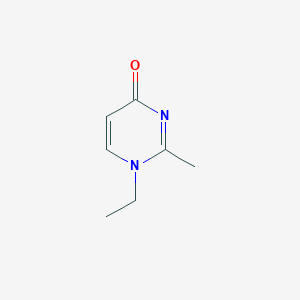
![N-([2,3'-bifuran]-5-ylmethyl)-3-chloro-4-fluorobenzenesulfonamide](/img/structure/B2423403.png)
